5-(3,4-Difluorophenyl)-3-methylisoxazole
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Overview
Description
5-(3,4-Difluorophenyl)-3-methylisoxazole is a heterocyclic compound that features a difluorophenyl group attached to an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride . Another approach involves the use of 3,4-difluorophenylhydrazine and ethyl acetoacetate under acidic conditions to yield the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)-3-methylisoxazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of difluorophenyl isoxazole oxides.
Reduction: Formation of difluorophenyl isoxazole alcohols.
Substitution: Formation of substituted difluorophenyl isoxazoles.
Scientific Research Applications
5-(3,4-Difluorophenyl)-3-methylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(3,4-Difluorophenyl)-3-methylisoxazole stands out due to its unique combination of a difluorophenyl group and an isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H7F2NO/c1-6-4-10(14-13-6)7-2-3-8(11)9(12)5-7/h2-5H,1H3 |
InChI Key |
AHDKREGNXSHYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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